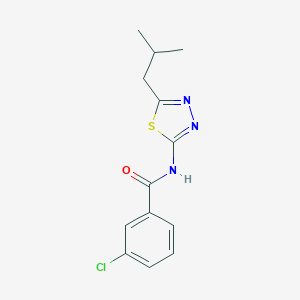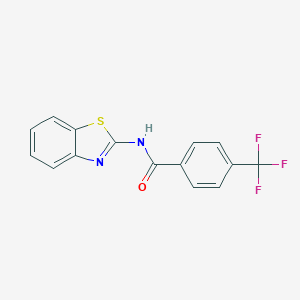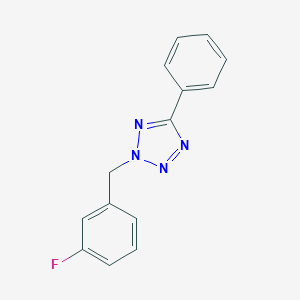![molecular formula C19H18ClN3O2 B258687 5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide](/img/structure/B258687.png)
5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, and a benzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Acylation: Introduction of the benzamide moiety through acylation reactions.
Substitution: Introduction of the chloro and methoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group may yield a carbonyl compound, while substitution reactions may introduce new functional groups to the benzene ring.
Scientific Research Applications
5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
Uniqueness
5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C19H18ClN3O2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-5-3-4-6-14(13)12-23-10-9-18(22-23)21-19(24)16-11-15(20)7-8-17(16)25-2/h3-11H,12H2,1-2H3,(H,21,22,24) |
InChI Key |
UFMJCJDAHWZQAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ETHOXYPHENYL)-3-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B258607.png)
![3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B258608.png)
![5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B258609.png)
![(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B258611.png)
![2-(Ethylsulfanyl)-5-[3,4,5-tris(methyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B258613.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B258617.png)

![(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B258622.png)
![3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B258624.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B258631.png)
![7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B258632.png)

